4-Benzoylphthalic acid

Description

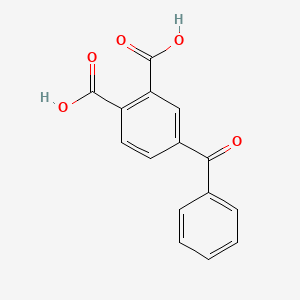

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzoylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVNHEZUTFXFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332491 | |

| Record name | 4-Benzoylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3885-88-9 | |

| Record name | 4-Benzoylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzoylphthalic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzoylphthalic acid anhydride, a valuable intermediate in the production of various organic compounds. The primary and most established method for its synthesis involves a two-step process: the Friedel-Crafts acylation of phthalic anhydride with benzene to form 2-benzoylbenzoic acid, followed by the dehydration of this intermediate to yield the final product.

Core Synthesis Pathway

The synthesis of this compound anhydride is achieved through a sequential two-step reaction. The first step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. Phthalic anhydride is activated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form an acylium ion. This electrophile then attacks the benzene ring, leading to the formation of 2-benzoylbenzoic acid.

The second step involves the intramolecular dehydration of 2-benzoylbenzoic acid. This cyclization reaction results in the formation of the five-membered anhydride ring of this compound anhydride. This transformation can be achieved through thermal means or by using a dehydrating agent.

dot

An In-depth Technical Guide to 4-Benzoylphthalic Acid (CAS 3885-88-9): Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylphthalic acid, with the Chemical Abstracts Service (CAS) number 3885-88-9, is an aromatic ketone and dicarboxylic acid that serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring both a benzoyl group and a phthalic acid moiety, imparts unique reactivity, making it a key building block in the production of fluorescent dyes, optical brighteners, photoactive polymers, and coordination compounds.[1] While direct biological or pharmacological activities of this compound are not extensively documented in publicly available literature, its derivatives and structurally related compounds have shown potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and primary applications of this compound and its isomers.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and purification. The data presented below has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 3885-88-9 | |

| Molecular Formula | C₁₅H₁₀O₅ | |

| Molecular Weight | 270.24 g/mol | |

| Melting Point | 210-211 °C (decomposes) | [2] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. Soluble in polar organic solvents. | [3] |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥95% |

Synthesis of Benzoylphthalic Acids

The synthesis of benzoylphthalic acids is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. In the case of benzoylphthalic acids, phthalic anhydride serves as the acylating agent and benzene as the aromatic substrate. The reaction is typically catalyzed by aluminum chloride (AlCl₃).[4][5]

While the prompt focuses on this compound, its isomer, 2-benzoylbenzoic acid, is more commonly synthesized and serves as a well-documented example of this reaction class. The position of the benzoyl group on the phthalic acid ring is determined by the reaction conditions.

Experimental Protocol: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

This protocol provides a detailed methodology for the synthesis of 2-benzoylbenzoic acid, a structural isomer of this compound.

Materials:

-

Phthalic anhydride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (5%)

-

Diethyl ether

-

Dry nitrogen atmosphere

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under a dry nitrogen atmosphere, a suspension of phthalic anhydride and anhydrous aluminum chloride in anhydrous benzene is prepared.

-

The mixture is stirred and heated to reflux. The reaction is exothermic, and the addition of reactants should be controlled to maintain a steady reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and then poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with a 5% sodium bicarbonate solution to extract the acidic product.

-

The alkaline aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the crude 2-benzoylbenzoic acid.

-

The crude product is collected by vacuum filtration, washed with cold water, and dried.

Purification: Recrystallization

The crude benzoylphthalic acid can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Procedure:

-

The crude solid is dissolved in a minimum amount of hot ethanol.

-

Hot water is added dropwise until the solution becomes slightly turbid.

-

The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Below is a workflow diagram illustrating the synthesis and purification process.

Caption: Workflow for the synthesis and purification of benzoylphthalic acid.

Spectroscopic Characterization

While specific, publicly available raw spectroscopic data for this compound is limited, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the benzoyl and phthalic acid rings. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will exhibit several signals in the aromatic region (δ 120-140 ppm). The carbonyl carbons of the ketone and carboxylic acids will appear at downfield chemical shifts (δ > 165 ppm).[6][7]

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 120 - 140 |

| Carboxylic Acid Protons | > 10 (broad) | - |

| Ketone Carbonyl | - | > 190 |

| Carboxylic Acid Carbonyls | - | 165 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C=O stretch (Ketone) | 1700 - 1680 |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 |

| C=C stretch (Aromatic) | 1600 - 1450 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 270. Key fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the benzoyl group (C₆H₅CO).[8]

Applications

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and polymer chemistry.

Synthesis of Dyes and Pigments

This compound and its anhydride are used in the synthesis of various dyes, including naphthalimide-based fluorescent dyes. The benzoyl group can act as a chromophore or can be further functionalized to tune the photophysical properties of the resulting dye.

Below is a conceptual workflow for the synthesis of a naphthalimide dye using a benzoylphthalic acid derivative.

Caption: Conceptual workflow for the synthesis of a naphthalimide dye.

Polymer Chemistry

The dicarboxylic acid functionality of this compound allows it to be used as a monomer in the synthesis of polyesters and polyamides. The benzophenone moiety can be utilized to impart photoactive properties to the resulting polymers, making them useful in applications such as photoresists and UV-curable coatings.

Biological and Pharmacological Relevance

Currently, there is a lack of direct evidence in the scientific literature detailing the biological activity, pharmacological properties, or involvement in signaling pathways of this compound itself. Studies on structurally related compounds, however, suggest potential areas for future investigation. For instance, some benzoyl derivatives have been explored for their antibacterial and anti-inflammatory activities.[9] Furthermore, benzoic acid and some of its derivatives have been studied for their cytotoxic effects on various cancer cell lines.[10] It is important to note that these activities are not of this compound itself but of molecules containing similar structural motifs. Any potential biological application of this compound would require extensive future research, including in vitro and in vivo studies.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 3885-88-9) is a significant chemical intermediate with established applications in the synthesis of dyes, pigments, and polymers. While its direct biological activities remain largely unexplored, its versatile chemical nature, stemming from the presence of both benzoyl and phthalic acid functionalities, makes it a compound of interest for synthetic chemists. This technical guide has provided an overview of its synthesis, characterization, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into the potential biological and pharmacological properties of this compound and its novel derivatives may unveil new applications in drug discovery and development.

References

- 1. This compound [myskinrecipes.com]

- 2. Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 4. Single Correct Option: Given the reaction sequence: Benzene reacts with.. [askfilo.com]

- 5. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Mass spectral fragmentation of phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides as potent Gram-positive antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 4-benzoylbenzene-1,2-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 4-benzoylbenzene-1,2-dicarboxylic acid is limited. This guide provides a comprehensive overview based on available data for closely related compounds and theoretical predictions.

Introduction

4-benzoylbenzene-1,2-dicarboxylic acid is an aromatic organic compound featuring a benzoyl substituent on a phthalic acid (benzene-1,2-dicarboxylic acid) framework. Its structure combines the functionalities of a benzophenone and a dicarboxylic acid, suggesting potential applications as a monomer in polymer synthesis, a building block in organic synthesis, and a scaffold in medicinal chemistry. Due to the limited specific literature on this compound, this guide will draw analogies from its isomers, such as 2-benzoylbenzoic acid, and related substituted phthalic acids to provide insights into its synthesis, properties, and potential biological activities.

Physicochemical and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₅ | Calculated |

| Molecular Weight | 270.24 g/mol | Calculated |

| IUPAC Name | 4-benzoylbenzene-1,2-dicarboxylic acid | - |

| Predicted XLogP3 | 1.9 | ECHEMI[1] (for 1,3-isomer) |

| Predicted Hydrogen Bond Donor Count | 2 | ECHEMI[1] (for 1,3-isomer) |

| Predicted Hydrogen Bond Acceptor Count | 5 | ECHEMI[1] (for 1,3-isomer) |

| Predicted Rotatable Bond Count | 4 | ECHEMI[1] (for 1,3-isomer) |

| Predicted Boiling Point | 553.1 °C | ECHEMI[1] (for 1,3-isomer) |

| Predicted Flash Point | 302.3 °C | ECHEMI[1] (for 1,3-isomer) |

| Predicted Density | 1.403 g/cm³ | ECHEMI[1] (for 1,3-isomer) |

Synthesis and Experimental Protocols

A plausible synthetic route for 4-benzoylbenzene-1,2-dicarboxylic acid would involve the oxidation of a suitable precursor, such as 4-benzoyl-1,2-dimethylbenzene. However, a detailed experimental protocol for this specific synthesis is not currently documented in publicly accessible literature.

For illustrative purposes, a detailed protocol for the synthesis of the isomeric and well-documented compound, 2-benzoylbenzoic acid, via Friedel-Crafts acylation is provided below. This method highlights a general approach to the synthesis of benzoyl-substituted benzoic acids.

Illustrative Synthesis: 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

The synthesis of 2-benzoylbenzoic acid is a classic example of a Friedel-Crafts acylation, where phthalic anhydride acylates benzene in the presence of a Lewis acid catalyst, typically aluminum chloride.

Caption: Workflow for the synthesis of 2-benzoylbenzoic acid.

Detailed Experimental Protocol (for 2-Benzoylbenzoic Acid)

This protocol is adapted from established methods for the synthesis of 2-benzoylbenzoic acid.

Materials:

-

Phthalic anhydride (15 g)

-

Thiophene-free benzene (75 mL)

-

Anhydrous aluminum chloride (30 g)

-

10% Sodium carbonate solution

-

Concentrated hydrochloric acid

-

Activated charcoal

-

Ice

Procedure:

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a gas trap, add phthalic anhydride and benzene.

-

Cooling and Catalyst Addition: Cool the flask in an ice bath until the benzene begins to freeze. Carefully add anhydrous aluminum chloride in portions.

-

Initiation of Reaction: Remove the ice bath and gently warm the flask. The reaction should initiate, as evidenced by the evolution of hydrogen chloride gas. Maintain a controlled reaction by intermittent cooling if necessary.

-

Reaction Completion: Once the vigorous reaction subsides, heat the mixture on a water bath for approximately one hour to bring the reaction to completion.

-

Hydrolysis: After cooling, cautiously add 100 g of crushed ice to the reaction mixture, followed by 50 mL of water.

-

Workup: Add concentrated hydrochloric acid to dissolve the aluminum salts. Transfer the mixture to a separatory funnel and remove the aqueous layer. Extract the benzene layer with a 10% sodium carbonate solution to separate the sodium salt of 2-benzoylbenzoic acid.

-

Precipitation: Cool the sodium carbonate extract in an ice bath and acidify with concentrated hydrochloric acid to precipitate the crude 2-benzoylbenzoic acid.

-

Purification: Collect the crude product by filtration. Recrystallize from hot water or a benzene-ligroin mixture to obtain pure 2-benzoylbenzoic acid.

Spectroscopic Data

Specific spectroscopic data for 4-benzoylbenzene-1,2-dicarboxylic acid is not available. However, the expected spectral characteristics can be inferred from its structure:

-

¹H NMR: The spectrum would be complex due to the substituted benzene rings. Aromatic protons would appear in the range of 7.0-8.5 ppm. The two carboxylic acid protons would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would show signals for the carbonyl carbons of the ketone and carboxylic acids in the range of 165-200 ppm. Aromatic carbons would appear between 120-140 ppm.

-

IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the ketone around 1660 cm⁻¹, and a broad O-H stretch for the carboxylic acid dimers from 2500-3300 cm⁻¹, overlapping with a C=O stretch for the carboxylic acids around 1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 270.05, corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

While no specific biological activity has been reported for 4-benzoylbenzene-1,2-dicarboxylic acid, studies on related phthalic acid derivatives have shown a range of biological effects.

Reported Activities of Related Compounds

Esters of 1,2-benzenedicarboxylic acid have been isolated from various natural sources, including marine microorganisms, and have been shown to exhibit cytotoxic and antimicrobial properties.

| Compound | Activity | Cell Lines/Organisms | Reference |

| 1,2-benzene dicarboxylic acid, mono 2-ethylhexyl ester | Cytotoxic | HepG2 and MCF-7 cancer cell lines | [2] |

| 1,2-benzenedicarboxylic acid, butyldecyl ester | Antimicrobial | Salmonella Typhi, Escherichia coli, Streptococcus faecalis, Staphylococcus aureus, Candida krusei, Shigella dysenteriae | Longdom Publishing |

It is important to note that these activities are for ester derivatives of phthalic acid and may not be directly translatable to 4-benzoylbenzene-1,2-dicarboxylic acid.

Potential Applications in Drug Development and Materials Science

The rigid, functionalized structure of 4-benzoylbenzene-1,2-dicarboxylic acid makes it an interesting candidate for several applications:

-

Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer for the synthesis of polyesters and polyamides with potentially unique thermal and mechanical properties conferred by the bulky benzoyl group.

-

Medicinal Chemistry: The benzophenone moiety is present in some photoactive drugs and can act as a pharmacophore. The dicarboxylic acid groups can be used to improve solubility or as handles for further chemical modification to create novel therapeutic agents.

-

Coordination Chemistry: The carboxylic acid groups can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation.

Logical Relationships in Potential Applications

The potential utility of 4-benzoylbenzene-1,2-dicarboxylic acid can be visualized as a branching pathway from its core structure.

Caption: Potential application pathways for the core molecule.

Conclusion

4-benzoylbenzene-1,2-dicarboxylic acid represents a molecule with significant potential in various fields of chemistry. While direct experimental data is currently scarce, this technical guide provides a framework for understanding its properties, potential synthesis, and applications based on the well-established chemistry of its structural components and isomers. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

4-Benzoylphthalic Acid: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, 4-Benzoylphthalic acid presents itself as a molecule of interest with potential applications stemming from its unique chemical architecture. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and potential utility in scientific research.

Core Molecular and Physical Data

This compound, a derivative of phthalic acid, possesses a benzoyl group substitution, contributing to its distinct chemical characteristics. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₅ | [1] |

| Molecular Weight | 270.24 g/mol | [1] |

| IUPAC Name | 4-benzoylbenzene-1,2-dicarboxylic acid | |

| CAS Number | 3885-88-9 |

Synthesis and Purification Protocols

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of o-Xylene

This initial step aims to construct the benzophenone core structure through the electrophilic acylation of o-xylene with benzoyl chloride, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).

-

Materials: o-Xylene, Benzoyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (or other suitable inert solvent), Hydrochloric acid (HCl), Crushed ice, Sodium bicarbonate solution, Anhydrous sodium sulfate, Magnetic stirrer, Round-bottom flask, Dropping funnel, Reflux condenser, Gas trap.

-

Procedure:

-

To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.0 equivalent) in the same solvent to the stirred suspension.

-

Following the addition of benzoyl chloride, add o-xylene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude intermediate, 3,4-dimethylbenzophenone.

-

Step 2: Oxidation of 3,4-Dimethylbenzophenone

The two methyl groups of the intermediate are then oxidized to carboxylic acid functionalities using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield this compound.

-

Materials: 3,4-Dimethylbenzophenone, Potassium permanganate (KMnO₄), Pyridine, Water, Sulfuric acid (or Hydrochloric acid), Sodium bisulfite, Mechanical stirrer, Round-bottom flask, Reflux condenser.

-

Procedure:

-

In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the purified 3,4-dimethylbenzophenone from Step 1 in a mixture of pyridine and water.

-

Heat the solution to reflux.

-

Slowly and portion-wise, add potassium permanganate (a significant excess, typically 4-5 equivalents per methyl group) to the refluxing solution. The purple color of the permanganate will disappear as the reaction proceeds.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC). This may take several hours.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

-

Combine the filtrate and washings. If pyridine was used, it can be removed by distillation.

-

Acidify the solution with concentrated sulfuric or hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Potential Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its structural motifs suggest potential areas of exploration for researchers. Phthalic acid derivatives are known to be versatile intermediates in the synthesis of various organic compounds. For instance, 4-Nitrophthalic acid serves as a key intermediate in the synthesis of Apremilast, a drug for treating inflammatory conditions.[2] The benzophenone moiety is a well-known pharmacophore present in various bioactive molecules and is also utilized as a photoactivatable cross-linking agent in chemical biology.

The dicarboxylic acid functionality allows for the formation of esters, amides, and other derivatives, opening avenues for creating libraries of compounds for screening in drug discovery programs. Furthermore, the benzophenone group can be exploited for the development of photoaffinity probes to identify and study protein-ligand interactions, a critical step in target validation and drug design.

Logical Workflow and Synthesis Pathway Diagrams

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed two-step synthesis pathway for this compound.

References

Spectroscopic and Synthetic Profile of 4-Benzoylphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic applications of 4-Benzoylphthalic acid. This compound serves as a valuable intermediate in the synthesis of various materials, including fluorescent dyes, optical brighteners, and photoactive polymers.[1] Due to the limited availability of experimentally derived spectroscopic data in the public domain, this guide presents predicted data generated from computational models, supplemented with general experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established algorithms and can serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Predicted Assignment |

| ~8.2 - 7.5 | Multiplet | 8H | Aromatic Protons |

| ~11.0 - 13.0 | Broad Singlet | 2H | Carboxylic Acid Protons |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Predicted Assignment |

| ~195 | Ketone Carbon (C=O) |

| ~170 | Carboxylic Acid Carbons (COOH) |

| ~140 - 125 | Aromatic Carbons |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1680 | C=O Stretch | Ketone |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1300 | C-O Stretch | Carboxylic Acid |

| ~900 | O-H Bend | Carboxylic Acid |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 270.05 | [M]+ (Molecular Ion) |

| 253.05 | [M - OH]+ |

| 225.05 | [M - COOH]+ |

| 197.06 | [M - C6H5CO]+ |

| 149.02 | [C6H4(COOH)2]+ |

| 105.03 | [C6H5CO]+ |

| 77.04 | [C6H5]+ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with a greater number of scans is typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurements.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight and identify the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information from the resulting fragment ions.

-

Synthetic Workflow and Applications

This compound is a key building block in organic synthesis. Its bifunctional nature, containing both a ketone and two carboxylic acid groups, allows for a variety of chemical transformations. A primary application is its use as a monomer or precursor in the synthesis of specialized polymers and photosensitizers.

The diagram above illustrates a simplified workflow where this compound serves as a starting material. Through processes like polymerization with diols or diamines, it can be incorporated into the backbone of photoactive polymers. Alternatively, esterification or amidation of its carboxylic acid groups can lead to the formation of fluorescent dyes and optical brighteners. These applications leverage the rigid benzophenone core, which can impart desirable photophysical properties to the final products.

References

An In-depth Technical Guide to the NMR Analysis and Interpretation of 4-Benzoylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-benzoylphthalic acid. While experimental data for this specific molecule is not publicly available, this document offers a detailed predictive analysis based on the well-understood NMR characteristics of its constituent fragments: the benzophenone and phthalic acid moieties. This guide is intended to serve as a valuable resource for researchers in predicting, interpreting, and validating the NMR spectra of this compound and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. These predictions are derived from the analysis of structurally analogous compounds, namely benzophenone and phthalic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-3', H-5' | ~ 7.8 | Doublet of doublets | 2H |

| H-2', H-6' | ~ 7.7 | Triplet | 2H |

| H-4' | ~ 7.5 | Triplet | 1H |

| H-3 | ~ 8.1 | Doublet | 1H |

| H-5 | ~ 7.9 | Doublet of doublets | 1H |

| H-6 | ~ 7.7 | Doublet | 1H |

| -COOH | ~ 10-13 | Broad singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | ~ 196 |

| -COOH | ~ 167 |

| C-1' | ~ 137 |

| C-4 | ~ 135 |

| C-1, C-2 | ~ 133 |

| C-4' | ~ 132 |

| C-2', C-6' | ~ 130 |

| C-3, C-6 | ~ 130 |

| C-3', C-5' | ~ 128 |

| C-5 | ~ 128 |

Interpretation of Predicted Spectra

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct regions corresponding to the aromatic protons of the benzoyl and phthalic acid rings, and the highly deshielded carboxylic acid protons. The protons on the benzoyl ring (H-2', H-3', H-4', H-5', H-6') will likely appear as a complex multiplet system between 7.5 and 7.8 ppm. The protons on the phthalic acid moiety (H-3, H-5, H-6) are expected to be further downfield due to the electron-withdrawing effects of the two carboxylic acid groups and the benzoyl substituent. The carboxylic acid protons are anticipated to appear as a broad singlet in the region of 10-13 ppm, a characteristic feature of such functional groups.[1][2]

In the ¹³C NMR spectrum, the carbonyl carbon of the benzoyl group is predicted to be the most deshielded, appearing around 196 ppm.[3] The two carboxylic acid carbons are expected to resonate at approximately 167 ppm.[1][4] The remaining aromatic carbons will produce a series of signals in the 128-137 ppm range. Due to the lack of symmetry in the 4-substituted phthalic acid ring, all six aromatic carbons of this ring should be chemically non-equivalent and thus produce distinct signals.

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a detailed methodology for the NMR analysis of aromatic carboxylic acids like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. For aromatic carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice as it can dissolve polar compounds and its residual proton signal does not typically interfere with the aromatic or carboxylic acid proton signals. Deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can also be used to improve solubility and exchange the acidic protons if desired.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans are usually sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Visualizations

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the FTIR Spectrum Analysis of 4-Benzoylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-Benzoylphthalic acid. It covers the theoretical spectral analysis based on its functional groups, a standard experimental protocol for obtaining the spectrum, and an interpretation of the expected data. This document is intended to serve as a practical resource for professionals in research and development who utilize FTIR for molecular characterization.

Introduction to FTIR Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a sample is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, absorbing energy and resulting in a unique spectral fingerprint.[1]

This compound (C₁₅H₁₀O₅) is a complex organic molecule featuring a benzoyl group attached to a phthalic acid moiety. Its structure contains several key functional groups that produce characteristic absorption bands in an IR spectrum:

-

Two carboxylic acid groups (-COOH) on an aromatic ring.

-

An aromatic ketone carbonyl group (C=O).

-

Two aromatic rings .

The analysis of its FTIR spectrum allows for the confirmation of these structural features, providing critical information for synthesis verification, quality control, and further research in fields like polymer chemistry and drug development.

Predicted FTIR Spectral Data for this compound

The FTIR spectrum of this compound is predicted to exhibit several distinct absorption bands corresponding to the vibrational modes of its functional groups. In the solid state, the carboxylic acid groups will exist as hydrogen-bonded dimers, which significantly influences the spectrum, particularly the O-H stretching region.[2]

The following table summarizes the expected characteristic absorption bands, their wavenumber ranges, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode & Functional Group |

| 3300 - 2500 | Very Broad, Strong | O-H Stretch (from hydrogen-bonded carboxylic acid dimer) |

| 3100 - 3000 | Medium to Weak, Sharp | C-H Stretch (Aromatic) |

| ~1710 - 1690 | Strong, Sharp | C=O Stretch (Carboxylic Acid, conjugated)[3][4] |

| ~1685 - 1665 | Strong, Sharp | C=O Stretch (Aromatic Ketone)[5] |

| 1600 - 1450 | Medium, Sharp | C=C Stretch (Aromatic ring in-plane vibrations)[6] |

| 1320 - 1210 | Strong to Medium | C-O Stretch (coupled with O-H in-plane bend, from Carboxylic Acid)[2] |

| 950 - 910 | Medium, Broad | O-H Bend (Out-of-plane bend from carboxylic acid dimer)[2] |

| 900 - 675 | Strong | C-H Bend (Aromatic out-of-plane "oop" bending)[6] |

Note: The two distinct C=O stretching bands (carboxylic acid and ketone) are expected due to their different chemical environments. However, they are close in frequency and may appear as a single, broadened peak or as a shoulder.

Experimental Protocol: FTIR Analysis of a Solid Sample

This section details a standard laboratory procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common, fast, and requires minimal sample preparation.

3.1. Objective To obtain the infrared spectrum of solid this compound using an FTIR spectrometer equipped with an ATR accessory.

3.2. Materials and Equipment

-

FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

-

This compound, solid powder

-

Spatula

-

Solvent for cleaning (e.g., Isopropanol or Ethanol)

-

Lint-free laboratory wipes

3.3. Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Confirm the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Collection:

-

Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol and allow it to dry completely.

-

Lower the ATR press arm to ensure no sample is present.

-

Using the instrument software, perform a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be subtracted from the sample spectrum. Common settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹ with 16 to 32 scans for signal averaging.

-

-

Sample Analysis:

-

Raise the ATR press arm.

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the ATR crystal. Do not overtighten.

-

Initiate the sample scan using the same parameters as the background scan.

-

-

Data Processing and Cleaning:

-

After the scan is complete, the software will automatically perform a Fourier transform and ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

Raise the press arm and carefully remove the powder sample from the crystal surface with a dry, lint-free wipe.

-

Clean the crystal thoroughly with a wipe dampened with isopropanol to remove any residue. Verify cleanliness by running a monitor scan.

-

Workflow and Data Interpretation

The process of FTIR analysis, from sample handling to final interpretation, follows a logical sequence. This workflow ensures that the data obtained is reliable and the interpretation is systematic.

Interpreting the Spectrum:

-

O-H Region (3300-2500 cm⁻¹): The most prominent feature will be an exceptionally broad absorption band. This is the hallmark of a hydrogen-bonded carboxylic acid dimer and can obscure the sharper aromatic C-H stretches that appear on top of it.[2][7]

-

Carbonyl Region (1800-1650 cm⁻¹): Look for one or two very strong, sharp peaks. The presence of two distinct carbonyl environments (aromatic ketone and conjugated carboxylic acid) may result in two separate peaks or a broadened, asymmetric peak between 1710 cm⁻¹ and 1665 cm⁻¹.[4][8] This region is critical for confirming the core structure of the molecule.

-

Aromatic Region (1600-1450 cm⁻¹): A series of sharp, medium-intensity peaks confirms the presence of the aromatic rings.[6]

-

Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous bands. Key signals to identify are the strong C-O stretch of the carboxylic acid (~1320-1210 cm⁻¹) and the broad O-H out-of-plane bend (~950-910 cm⁻¹).[2] The strong C-H "oop" bands below 900 cm⁻¹ can provide information about the substitution patterns on the aromatic rings.[6]

By systematically analyzing these regions and comparing them to the expected values, researchers can confidently confirm the identity and structural integrity of this compound.

References

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Mass Spectrometry Fragmentation of 4-Benzoylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Benzoylphthalic acid (4-BPA). 4-BPA, a molecule incorporating both benzophenone and phthalic acid moieties, is of interest in various chemical and pharmaceutical contexts. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the predicted fragmentation pathways, presents data in a structured format, and provides a representative experimental protocol for its analysis.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound (Molecular Weight: 270.24 g/mol ; Formula: C₁₅H₁₀O₅) in mass spectrometry, particularly under Electron Ionization (EI), is governed by the characteristics of its functional groups: an aromatic ketone (benzophenone) and two carboxylic acid groups on a benzene ring (phthalic acid). Aromatic compounds typically show a strong molecular ion peak due to their stable structures[1].

The fragmentation process is initiated by the removal of an electron to form the molecular ion, [M]⁺•, at m/z 270. The subsequent fragmentation is predicted to follow several key pathways originating from the energetically unstable molecular ion[2]. These pathways are primarily driven by the cleavage of bonds adjacent to carbonyl groups and the loss of small, stable neutral molecules from the carboxylic acid groups.

Key fragmentation pathways include:

-

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion[1][3]. This results in a prominent peak at m/z 253.

-

Loss of a carboxyl radical (-•COOH): Another characteristic fragmentation of aromatic acids, resulting in a fragment at m/z 225[1].

-

Decarboxylation (-CO₂): The loss of carbon dioxide is a frequent fragmentation pathway for carboxylic acids[4]. This can occur in a stepwise manner.

-

Alpha-Cleavage: The benzophenone structure allows for cleavage on either side of the ketonic carbonyl group[5]. This can lead to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 or the phthalic anhydride derived cation at m/z 148 after rearrangement.

These competing fragmentation pathways give rise to a characteristic mass spectrum that can be used for the structural confirmation of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions of this compound, their mass-to-charge ratio (m/z), and their proposed ionic structures. The relative abundance is a hypothetical representation based on the general stability of the resulting ions, where aromatic acylium ions are typically very stable.

| m/z | Proposed Ionic Structure | Proposed Neutral Loss | Relative Abundance (Hypothetical) |

| 270 | [C₁₅H₁₀O₅]⁺• (Molecular Ion) | - | Moderate |

| 253 | [M - •OH]⁺ | •OH | High |

| 225 | [M - •COOH]⁺ | •COOH | Moderate |

| 149 | [C₈H₅O₃]⁺ | C₇H₅O | High |

| 105 | [C₆H₅CO]⁺ | C₈H₅O₄ | Very High (Base Peak) |

| 77 | [C₆H₅]⁺ | CO | Low |

Fragmentation Pathway Diagram

The logical relationship between the parent molecular ion and its primary fragment ions is visualized in the following diagram, generated using the DOT language.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. researchgate.net [researchgate.net]

- 5. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Benzoylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that influences its bioavailability, formulation, and process development. This technical guide addresses the solubility of 4-Benzoylphthalic acid in common laboratory solvents. Due to a lack of readily available quantitative solubility data in published literature, this document provides a comprehensive framework for researchers to determine these values experimentally. It includes a detailed protocol for the reliable shake-flask method, a discussion on the anticipated qualitative solubility based on molecular structure, and a template for data presentation.

Introduction to this compound and its Solubility

This compound, also known as 4-carboxybenzophenone, is a dicarboxylic acid derivative containing a benzoyl group. Its structure, featuring both polar carboxylic acid moieties and a larger, nonpolar benzophenone core, suggests a complex solubility profile. Understanding its solubility in various common laboratory solvents is essential for its application in organic synthesis, polymer chemistry, and pharmaceutical development.

While specific quantitative solubility data for this compound is not widely reported, general principles of organic chemistry can predict its behavior. The "like dissolves like" rule is paramount: polar functional groups enhance solubility in polar solvents, while large nonpolar regions favor solubility in nonpolar solvents. The two carboxylic acid groups in this compound can participate in hydrogen bonding, suggesting some solubility in polar protic solvents. However, the large, rigid benzophenone backbone is expected to limit its solubility in highly polar solvents like water and enhance it in solvents with some nonpolar character.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Classification | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

|---|---|---|---|---|---|

| Water | Polar Protic | 25 | |||

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Ethyl Acetate | Polar Aprotic | 25 | |||

| Dichloromethane | Nonpolar | 25 | |||

| Toluene | Nonpolar | 25 |

| Hexane | Nonpolar | 25 | | | |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a solid in a liquid.[1] It involves creating a saturated solution and allowing it to reach equilibrium before measuring the concentration of the dissolved solid.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance (± 0.1 mg)

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[2]

-

Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[3] The concentration of the solution should be checked at different time points (e.g., 24h, 48h, 72h) to confirm that it has reached a plateau, indicating equilibrium.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[1] It is critical to avoid any temperature change during this step, as it would alter the solubility.

-

Quantification (Gravimetric Method): a. Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish or vial.[4] b. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point can be used. c. Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in a drying oven (e.g., at 100 °C, provided it is below the melting point of the acid).[2][4] d. Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Weight of dish with dry solid) - (Weight of empty dish).

-

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of filtrate taken) * 100.

-

Diagram of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for determining the solubility of this compound.

Qualitative Solubility and Influencing Factors

The solubility of an organic compound is governed by several factors, primarily the principle of "like dissolves like." This relates to the polarity of the solute and the solvent.[5] Other significant factors include temperature, molecular size, and the presence of acidic or basic functional groups.[6][7]

Effect of Polarity

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid groups of this compound can form hydrogen bonds with these solvents. However, the large, nonpolar benzophenone core will likely limit solubility, especially in water. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water, as their alkyl chains can better solvate the nonpolar part of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments but cannot donate hydrogen bonds. They are effective at solvating polar functional groups. This compound is expected to show moderate to good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity. Due to the presence of the polar carboxylic acid groups, this compound is expected to have very low solubility in nonpolar solvents like hexane. Aromatic solvents like toluene might show slightly better solvation due to pi-stacking interactions with the benzene rings of the solute.

Effect of pH

As a dicarboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid groups will be deprotonated to form carboxylate salts. These ionic species are much more polar than the neutral acid and are expected to be significantly more soluble in water.

Diagram of Factors Influencing Solubility

The interplay of various molecular and environmental factors determines the solubility of a compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in common laboratory solvents. While published quantitative data is scarce, the provided experimental protocol for the shake-flask method offers a reliable means of generating this information. The qualitative discussion, based on the molecular structure of this compound and fundamental principles of chemistry, serves as a predictive tool for solvent selection. For professionals in research and drug development, a thorough experimental determination of solubility is a crucial step for successful formulation and application of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Benzoylphthalic Acid as a Photoinitiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylphthalic acid, a derivative of benzophenone, is a Type II photoinitiator used in free-radical polymerization. Upon exposure to ultraviolet (UV) light, it initiates the polymerization of various monomers, making it a valuable tool in the fabrication of polymers for diverse applications, including in the development of drug delivery systems, dental composites, and hydrogels. This document provides detailed application notes and protocols for the effective use of this compound as a photoinitiator.

As a Type II photoinitiator, this compound requires the presence of a co-initiator, typically a hydrogen donor such as a tertiary amine, to efficiently generate the free radicals necessary for polymerization. The initiation process involves the photo-excited this compound abstracting a hydrogen atom from the co-initiator, resulting in the formation of two radical species that can initiate the polymerization chain reaction.

Mechanism of Action

The photopolymerization process initiated by this compound follows a well-established mechanism for Type II photoinitiators. The key steps are outlined below:

-

Photoexcitation: Upon absorption of UV radiation, the this compound molecule is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable and longer-lived triplet state.

-

Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine). This step is crucial for the generation of initiating radicals.

-

Radical Formation: This hydrogen abstraction results in the formation of a ketyl radical from the this compound and an aminoalkyl radical from the co-initiator.

-

Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization by attacking the double bond of a monomer molecule, starting the polymer chain growth.

Applications

The use of this compound as a photoinitiator is applicable to a wide range of fields due to its efficiency and the versatility of the resulting polymers.

-

Biomaterials and Drug Delivery: Photopolymerized hydrogels are extensively used for controlled drug release and as scaffolds for tissue engineering. The ability to control the polymerization spatially and temporally allows for the encapsulation of sensitive therapeutic agents.

-

Dental Materials: In dentistry, photopolymerization is key to the curing of dental composites and adhesives. This compound and its derivatives can be used to formulate light-curable dental restoratives.

-

Coatings and Adhesives: UV-curable coatings and adhesives offer rapid, solvent-free, and energy-efficient curing. This compound can be employed as a photoinitiator in these formulations.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of a close analog, 4-benzoylbenzoic acid, involves a two-step process starting with a Friedel-Crafts acylation followed by oxidation. This can be adapted for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Toluene with Benzoyl Chloride

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry toluene (excess) at 0 °C, slowly add benzoyl chloride (1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-methylbenzophenone.

Step 2: Oxidation of 4-Methylbenzophenone

-

Dissolve 4-methylbenzophenone (1 eq) in a mixture of pyridine and water.

-

Heat the solution to reflux and add potassium permanganate (3 eq) portion-wise over 1-2 hours.

-

Continue to reflux for an additional 4-6 hours until the purple color disappears.

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to yield 4-benzoylbenzoic acid.

General Protocol for Photopolymerization of an Acrylate Monomer

This protocol outlines a general procedure for the photopolymerization of an acrylate monomer using this compound as the photoinitiator.

Materials:

-

This compound

-

Co-initiator (e.g., N-methyldiethanolamine, ethyl 4-(dimethylamino)benzoate)

-

Acrylate monomer (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Pentaerythritol tetraacrylate (PETA))

-

Solvent (if necessary, e.g., DMSO, water with pH adjustment)

-

UV light source (e.g., 365 nm LED lamp)

-

Reaction vessel (e.g., glass vial, mold)

Procedure:

-

Formulation Preparation:

-

Dissolve this compound (e.g., 0.1-2 wt%) and the co-initiator (e.g., 0.5-5 wt%) in the acrylate monomer. If a solvent is used, ensure all components are fully dissolved.

-

For aqueous solutions, the pH may need to be adjusted to ensure solubility of the photoinitiator.

-

Protect the formulation from ambient light to prevent premature polymerization.

-

-

Sample Preparation:

-

Dispense the formulation into the desired reaction vessel or mold.

-

If preparing a thin film, cast the solution onto a suitable substrate.

-

-

UV Curing:

-

Expose the sample to a UV light source with an appropriate wavelength (typically in the UVA range, 320-400 nm) and intensity.

-

The irradiation time will depend on the concentration of the photoinitiator, the intensity of the light source, and the desired degree of conversion.

-

-

Post-Curing and Analysis:

-

After irradiation, the sample should be a solid polymer.

-

The degree of monomer conversion can be determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak.

-

The mechanical properties of the cured polymer can be characterized by methods such as rheometry or tensile testing.

-

Data Presentation

The following tables provide an illustrative summary of the kind of quantitative data that can be generated from photopolymerization experiments using a this compound-based photoinitiator system. Note that specific values will vary depending on the experimental conditions.

Table 1: Illustrative Photopolymerization Kinetics of PEGDA

| Photoinitiator System | UV Intensity (mW/cm²) | Time to Reach 50% Conversion (s) | Final Monomer Conversion (%) |

| 1% 4-BPA / 2% N-MDA | 10 | 45 | 85 |

| 1% 4-BPA / 2% N-MDA | 20 | 25 | 92 |

| 1% 4-BPA / 2% N-MDA | 50 | 12 | 95 |

| 2% 4-BPA / 4% N-MDA | 20 | 18 | 94 |

Data is illustrative and based on typical performance of benzophenone-type photoinitiators.

Table 2: Illustrative Mechanical Properties of Cured Polymers

| Monomer | Photoinitiator System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| PEGDA | 1% 4-BPA / 2% N-MDA | 1.5 | 0.8 | 30 |

| PETA | 1% 4-BPA / 2% N-MDA | 150 | 25 | 5 |

Data is illustrative and depends on monomer type, crosslink density, and curing conditions.

Conclusion

This compound is an effective Type II photoinitiator for free-radical polymerization, offering versatility for a range of applications in materials science and drug development. Successful implementation requires careful consideration of the formulation, including the choice of co-initiator and monomer, as well as optimization of the curing conditions such as UV wavelength, intensity, and exposure time. The protocols and data presented here provide a foundation for researchers to develop and characterize novel polymeric materials using this photoinitiator system.

Application Notes and Protocols for Photochemical Reactions of 4-Benzoylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical reactions involving 4-Benzoylphthalic acid (4-BBA), a versatile photosensitizer and photoinitiator. This document details its applications in environmental chemistry and materials science, along with detailed protocols for its use.

Application Notes

This compound is a highly efficient photooxidant and photosensitizer utilized in a variety of chemical and biological research areas.[1] Upon activation by UV light, 4-BBA forms an electrophilic aromatic ketone that can function as an oxidant.[1] Its primary photochemical mechanism involves absorption of a photon to form an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state.[1] This triplet state is a potent hydrogen abstractor, capable of initiating radical reactions.[1]

1. Environmental Photochemistry: A Proxy for Marine Chromophoric Dissolved Organic Matter (mCDOM)

4-BBA is extensively used as a model for marine chromophoric dissolved organic matter to study the photosensitized degradation of organic pollutants in aquatic environments.[1] It effectively sensitizes the photooxidation of molecules like nonanoic acid, a model for fatty acids found in sea surface microlayers.[2][3][4][5] This process is significant in understanding the atmospheric aging of organic aerosols.[3]

The efficiency of 4-BBA as a photosensitizer is influenced by environmental factors. For instance, an increase in salinity has been shown to enhance photoreaction rates by a factor of two.[4][5] Similarly, a decrease in pH from 8 to 5.4 can increase the rate of photoproduct formation.[5]

2. Photoinitiator for Radical Polymerization

Derivatives of benzophenone, including 4-BBA, are effective as Type II photoinitiators for free-radical polymerization.[6] When combined with a co-initiator, typically a tertiary amine, the excited triplet state of 4-BBA abstracts a hydrogen atom from the amine, generating free radicals that initiate the polymerization of monomers like acrylates.[6] This property is valuable in applications such as the rapid, controlled curing of coatings, adhesives, and dental materials.[6]

3. Potential in Photodynamic Therapy (PDT)

The ability of photosensitizers to generate reactive oxygen species (ROS) upon light activation is the foundation of photodynamic therapy, an innovative cancer treatment.[7][8][9] While specific studies on 4-BBA in PDT are not extensively documented in the provided search results, its fundamental photochemical properties as a photosensitizer suggest its potential in this field. The mechanism would involve the selective accumulation of the photosensitizer in tumor cells, followed by irradiation to produce cytotoxic ROS, leading to cancer cell death.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data from photochemical reactions involving this compound.

| Parameter | Value/Observation | Conditions | Reference |

| Photosensitizing Efficiency in Nonanoic Acid (NA) Oxidation | |||

| Rate of Mass Increase (1:5 4-BBA:NA ratio) | 1.5% | Thin film, dry air | [2] |

| Rate of Mass Increase (1:10 4-BBA:NA ratio) | 0.5% | Thin film, dry air | [2] |

| Enhancement of Photoreaction Rate with Salinity | Factor of 2 | Aqueous solution, increase from 0 to ~38 ppt salinity | [4][5] |

| Enhancement of Photoreaction Rate with pH | Increased rate | Aqueous solution, pH decrease from 8 to 5.4 | [5] |

| Photoproducts of Nonanoic Acid Oxidation Sensitized by 4-BBA | |||

| Major Liquid-Phase Photoproducts | C₈H₁₂O₄, C₈H₁₂O₅, C₉H₁₀O₅, C₉H₁₄O₃, C₉H₁₆O₃, C₉H₁₆O₄, C₁₀H₁₄O₄ | Aqueous solution, AM0 irradiation | [4] |

| Most Enhanced Photoproducts | C₈H₁₂O₄, C₉H₁₀O₅, and C₉H₁₆O₃ (enhanced by a factor of ~11) | Aqueous solution | [5] |

| Photodegradation Products of 4-BBA | |||

| Gas-Phase Products | Benzene (C₆H₆) and Benzaldehyde (C₇H₆O) | Irradiation at 280-310 nm | [4][5] |

Experimental Protocols

Protocol 1: Photosensitized Oxidation of Nonanoic Acid by 4-BBA in Thin Films

This protocol is adapted from studies on the photooxidation of nonanoic acid on surfaces.[2][3]

1. Materials:

- This compound (4-BBA)

- Nonanoic acid (NA)

- Organic solvent (e.g., methanol or chloroform)

- Quartz crystal microbalance (QCM) crystal or other suitable substrate

- Solar simulator or UV lamp

- Gas-tight chamber

- Analytical instruments: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS)

2. Procedure:

- Solution Preparation: Prepare stock solutions of 4-BBA and NA in the chosen organic solvent at desired concentrations.

- Thin Film Deposition:

- Mix the 4-BBA and NA solutions to achieve the desired mass ratio (e.g., 1:5 or 1:10).

- Deposit a thin film of the mixture onto the QCM crystal or substrate using a suitable method like spin-coating or drop-casting.

- Allow the solvent to evaporate completely.

- Photochemical Irradiation:

- Place the substrate with the thin film into a gas-tight chamber.

- Control the atmosphere within the chamber (e.g., synthetic air or nitrogen).

- Irradiate the sample with a solar simulator or a UV lamp with a specific wavelength for a defined period.

- Product Analysis:

- Gas-Phase Analysis: Use GC-MS to identify and quantify volatile organic compounds produced during irradiation.

- Liquid-Phase Analysis: Extract the remaining film from the substrate with a suitable solvent. Analyze the extract using LC-MS to identify and quantify non-volatile photoproducts.

Protocol 2: 4-BBA as a Photoinitiator for Acrylate Polymerization

This protocol provides a general method for using 4-BBA as a photoinitiator.

1. Materials:

- This compound (4-BBA)

- Co-initiator (e.g., a tertiary amine like N-methyldiethanolamine)

- Acrylate monomer (e.g., pentaerythritol tetraacrylate - PETA)

- Solvent (if necessary, e.g., dimethyl sulfoxide - DMSO)

- UV light source (e.g., 365 nm LED)

- Reaction vessel (e.g., NMR tube or vial)

2. Procedure:

- Formulation Preparation: In the reaction vessel, dissolve 4-BBA and the co-initiator in the acrylate monomer. If the monomer is too viscous, a small amount of solvent can be added. A typical ratio could be 1-5% w/w of 4-BBA and a similar or slightly higher concentration of the co-initiator relative to the monomer.

- Degassing (Optional but Recommended): To prevent oxygen inhibition of the radical polymerization, degas the formulation by bubbling nitrogen or argon through it for several minutes.

- Photopolymerization:

- Expose the reaction vessel to the UV light source.

- Monitor the polymerization process. This can be done visually (change in viscosity or appearance from transparent to translucent) or by analytical techniques like real-time FTIR to follow the disappearance of the acrylate double bond signal.[6]

- Characterization: After irradiation, the resulting polymer can be characterized for its physical and chemical properties (e.g., hardness, conversion rate).

Visualizations

Caption: General photochemical mechanism of 4-BBA photosensitization.

Caption: Experimental workflow for studying 4-BBA photosensitized reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. Photooxidation of Nonanoic Acid by Molecular and Complex Environmental Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ACP - Surfaceâbulk photochemical coupling of nonanoic acid and 4-benzoylbenzoic acid: the dual role of the photosensitizer and environmental influences [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Photodynamic therapy guidelines for the management of oral leucoplakia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodynamic Therapy As a Promising Method Used in the Treatment of Oral Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Benzoylphthalic Acid in Free Radical Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-benzoylphthalic acid as a Type II photoinitiator for free radical photopolymerization. This document outlines the mechanism of action, detailed experimental protocols for polymerization of acrylate monomers, and methods for kinetic analysis.

Introduction